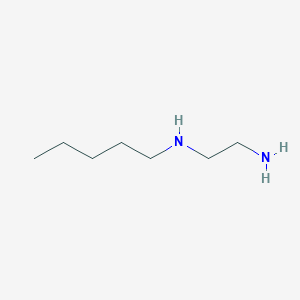

N-pentylethylenediamine

Description

Properties

IUPAC Name |

N'-pentylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-2-3-4-6-9-7-5-8/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZOETUQJGUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-pentylethylenediamine can be synthesized through the reaction of ethylenediamine with pentyl halides under basic conditions. The reaction typically involves the following steps:

Reactants: Ethylenediamine and pentyl halide (e.g., pentyl chloride or pentyl bromide).

Catalyst: A base such as sodium hydroxide or potassium hydroxide.

Solvent: Anhydrous ethanol or methanol.

Reaction Conditions: The reaction is carried out at a temperature range of 50-80°C for several hours.

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow reactor to ensure consistent quality and yield. The process involves:

Raw Materials: Ethylenediamine and pentyl halide.

Catalyst: Sodium hydroxide.

Reaction Conditions: The reaction is conducted at elevated temperatures (70-90°C) and pressures to enhance the reaction rate.

Purification: The product is purified through distillation and recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: N-pentylethylenediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of pentylamide or pentyl nitrile.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of N-substituted ethylenediamine derivatives.

Scientific Research Applications

Chemistry: N-pentylethylenediamine is used as a ligand in coordination chemistry to form metal complexes

Biology: In biological research, this compound is used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.

Medicine: this compound derivatives are explored for their potential therapeutic applications, including as antimicrobial and anticancer agents.

Industry: In the industrial sector, this compound is used as a curing agent for epoxy resins and as an intermediate in the production of surfactants and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-pentylethylenediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. For example, as an enzyme inhibitor, this compound can bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethylenediamine Derivatives

*Calculated based on homologous series.

Key Findings:

Structural Trends :

- Alkyl Chain Length : Increasing alkyl chain length (methyl → pentyl) correlates with higher molecular weight and lipophilicity. This reduces aqueous solubility but enhances compatibility with organic solvents, making longer-chain derivatives suitable for hydrophobic drug formulations .

- Symmetry : Symmetrical derivatives like TMEDA exhibit stronger chelating capabilities for metal ions, whereas asymmetric derivatives (e.g., N-methylethylenediamine) are less effective but more versatile in organic synthesis .

Physicochemical Properties :

- Boiling Points : TMEDA (C₆H₁₆N₂) boils at ~120–122°C, while N-methylethylenediamine (C₃H₁₀N₂) boils at ~117–119°C . This compound, with a longer chain, likely exceeds 150°C.

- Solubility : Shorter-chain derivatives (e.g., N-methylethylenediamine) are water-miscible, whereas TMEDA and this compound are more soluble in organic solvents .

Applications :

- Pharmaceuticals : Dibenzylethylenediamine is critical in sustained-release antibiotics due to its low solubility . This compound could similarly act in prodrug formulations.

- Industrial Use : TMEDA is a catalyst in Ziegler-Natta polymerization, while N-propylethylenediamine may serve as a corrosion inhibitor .

Safety Profiles :

- Irritancy : N-Methylethylenediamine and TMEDA are skin/eye irritants . Longer-chain derivatives like this compound may exhibit lower acute toxicity but higher persistence in biological systems.

- Flammability : TMEDA is highly flammable (Fire Hazard Index = 3), whereas N-propylethylenediamine requires precautions against combustion .

Limitations in Current Evidence:

The provided literature lacks direct data on this compound, necessitating extrapolation from analogs. Further experimental studies are needed to confirm its synthesis, stability, and toxicological profile.

Biological Activity

N-pentylethylenediamine (N-PEDA) is a compound belonging to the ethylenediamine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of N-PEDA, including its cytotoxic effects, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

N-PEDA is characterized by its structure, which includes a pentyl group attached to an ethylenediamine backbone. This configuration contributes to its unique interactions with biological systems.

Cytotoxic Activity

Recent studies have demonstrated that compounds containing the ethylenediamine moiety exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of ethylenediamine have shown to induce cell cycle arrest and apoptosis in human lung (A549), breast (MDA-MB-231), and prostate (PC3) cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of N-PEDA derivatives on A549, MDA-MB-231, and PC3 cells. The results indicated:

-

Cell Cycle Arrest : N-PEDA derivatives caused significant accumulation of cells in specific phases of the cell cycle:

- A549 Cells : Increased in G2/M phase at 10 μM and in S phase at 20 μM.

- MDA-MB-231 Cells : Accumulation in S phase at both 10 μM and 20 μM.

- PC3 Cells : Significant accumulation in G1/G0 phase at 20 μM.

- Loss of Mitochondrial Membrane Potential (MMP) : Treatment with N-PEDA derivatives resulted in a marked loss of MMP across all tested cell lines, indicating potential mitochondrial dysfunction leading to apoptosis.

| Cell Line | Concentration (μM) | Phase Accumulation |

|---|---|---|

| A549 | 10 | G2/M |

| A549 | 20 | S |

| MDA-MB-231 | 10 | S |

| MDA-MB-231 | 20 | S |

| PC3 | 10 | G2/M |

| PC3 | 20 | G1/G0 |

Antimicrobial Activity

N-PEDA has also been investigated for its antimicrobial properties. Compounds within the ethylenediamine class have shown effectiveness against various pathogens, including bacteria and fungi.

Antimicrobial Efficacy

In vitro studies have reported that N-PEDA derivatives exhibit activity against:

- Bacterial Strains : Effective against Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.

- Fungal Strains : Demonstrated antifungal activity, although specific strains were not detailed in the available literature.

The biological activity of N-PEDA can be attributed to several mechanisms:

- Interference with Cellular Functions : By affecting cell cycle regulation and mitochondrial function, N-PEDA derivatives can induce apoptosis in cancer cells.

- Antimicrobial Mechanisms : The ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways contributes to its antimicrobial effects.

Q & A

Basic Research Question

- ¹H/¹³C NMR :

- IR Spectroscopy : N-H stretches (3300–3500 cm⁻¹) and C-N stretches (1250–1350 cm⁻¹) confirm amine functionality .

- Mass Spectrometry : Molecular ion peak at m/z = 144 (C₇H₁₈N₂) and fragmentation patterns (e.g., loss of pentyl group).

How can researchers resolve contradictions in reported thermodynamic properties of this compound across different studies?

Advanced Research Question

- Standardization : Replicate experiments under controlled conditions (e.g., temperature, solvent purity) to isolate variables .

- Cross-Validation : Use multiple techniques (e.g., DSC for enthalpy, titration for pKa) to confirm data .

- Meta-Analysis : Compare primary literature (avoiding secondary/commercial sources) to identify methodological discrepancies (e.g., calibration errors) .

- Collaborative Verification : Share samples with independent labs to validate results .

What experimental strategies can be employed to study the coordination chemistry of this compound with transition metals?

Advanced Research Question

- Ligand-to-Metal Ratio Variation : Use Job’s method (continuous variation) to determine stoichiometry. For example, mix Ni²+ and ligand in varying ratios and monitor UV-Vis absorbance at 450–600 nm (d-d transitions) .

- pH Control : Adjust pH to stabilize specific metal-ligand complexes (e.g., Ni(this compound)₂²+ forms at pH 8–10).

- X-ray Crystallography : Grow single crystals in aqueous ethanol and analyze coordination geometry .

- Magnetic Susceptibility : Assess paramagnetic behavior (e.g., for octahedral vs. square planar complexes) .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of vapors .

- Spill Management : Neutralize spills with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers under nitrogen to prevent oxidation; label with GHS hazard pictograms (e.g., corrosive, irritant) .

How can computational chemistry methods be integrated with experimental data to predict the reactivity of this compound in novel reactions?

Advanced Research Question

- DFT Calculations : Model reaction pathways (e.g., nucleophilic attack on carbonyl groups) using software like Gaussian. Compare activation energies to experimental kinetics .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction rates (e.g., aqueous vs. nonpolar solvents) .

- Machine Learning : Train models on existing ethylenediamine derivative datasets to predict regioselectivity in alkylation reactions .

- Experimental Validation : Synthesize predicted products and characterize via NMR/IR to confirm computational accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.